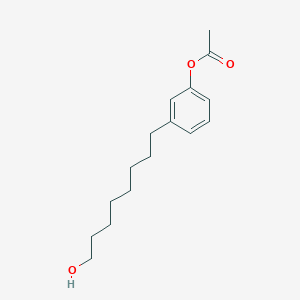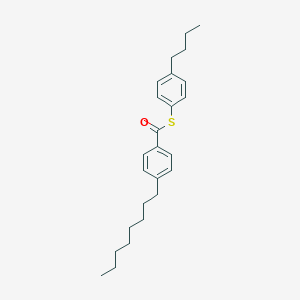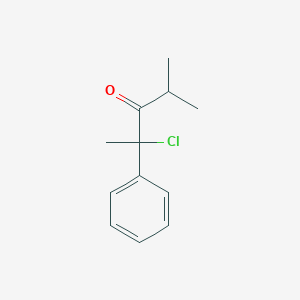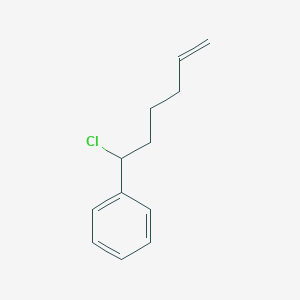
(1-Chlorohex-5-EN-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chlorohex-5-EN-1-YL)benzene is an organic compound with the molecular formula C12H15Cl It consists of a benzene ring substituted with a 1-chlorohex-5-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorohex-5-EN-1-YL)benzene typically involves the reaction of benzene with 1-chlorohex-5-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is an example of Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chlorohex-5-EN-1-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alkane or alkene derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Chlorohex-5-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Chlorohex-5-EN-1-YL)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, where the chlorine atom or the alkyl chain participates in the reaction.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds with different properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: A simpler compound with a chlorine atom directly attached to the benzene ring.
Hexylbenzene: A compound with a hexyl group attached to the benzene ring, lacking the chlorine atom.
Styrene: A compound with a vinyl group attached to the benzene ring, similar in structure but with different reactivity.
Uniqueness
(1-Chlorohex-5-EN-1-YL)benzene is unique due to the presence of both a chlorine atom and an alkene group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to simpler benzene derivatives.
Eigenschaften
CAS-Nummer |
61608-88-6 |
|---|---|
Molekularformel |
C12H15Cl |
Molekulargewicht |
194.70 g/mol |
IUPAC-Name |
1-chlorohex-5-enylbenzene |
InChI |
InChI=1S/C12H15Cl/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9,12H,1,3,5,10H2 |
InChI-Schlüssel |
CGTVSXMNMHBJSV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)
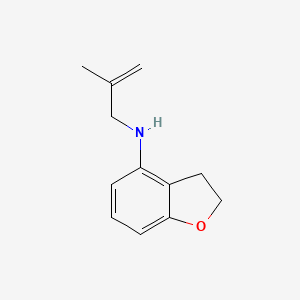
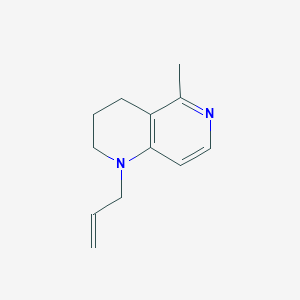
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
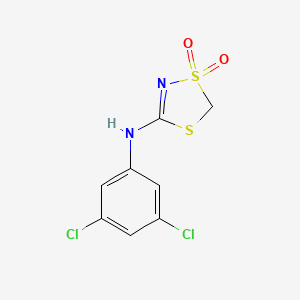
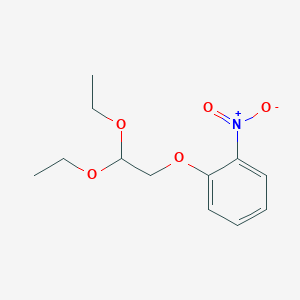
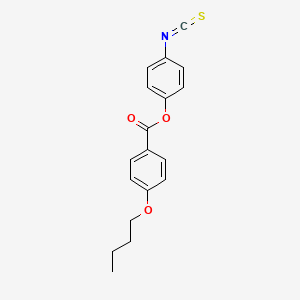
![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)
